Compound Description: This compound was synthesized and evaluated as a conformationally restricted bioisostere of the aromatic methoxy groups in the hallucinogen mescaline. It was tested for its ability to displace [3H]ketanserin from rat cortical homogenate 5-HT2A receptors and [3H]8-OH-DPAT from rat hippocampal homogenate 5-HT1A receptors. It was also tested in a two-lever drug discrimination (DD) paradigm in rats trained to discriminate saline from LSD tartrate. The compound exhibited micromolar affinity for the 5-HT1A and 5-HT2A receptors but was significantly less efficacious than serotonin in stimulating phosphoinositide turnover at 5-HT2A receptors.
Compound Description: Similar to the previous compound, this molecule was designed as a conformationally restricted bioisostere of mescaline. It was subjected to the same pharmacological tests (DD paradigm, 5-HT receptor binding, and phosphoinositide turnover). Despite its structural similarity to mescaline, it showed low activity in the behavioral assay and was less efficacious than serotonin at 5-HT2A receptors.
Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist. It exhibited high affinity for 5-HT3 receptors (Ki = 0.055 nM) and potent antagonistic activity on the von Bezold-Jarisch reflex in rats. The compound's stereochemistry, particularly the (2S)-methyl group on the dihydrobenzofuran ring, significantly contributed to its pharmacological activity.
Compound Description: This compound was identified as a substituted phenethylamine derivative seized from a clandestine laboratory. This is the first report on its analytical properties.
5-(2-Aminoethyl)-2,3-dihydrobenzofuran (5-AEDB)
Compound Description: Similar to 5-MAPDB, this compound was also identified as a substituted phenethylamine derivative seized from a clandestine laboratory. Its analytical properties are reported for the first time.
TAK-218
Compound Description: TAK-218 is a promising drug candidate for the treatment of central nervous system (CNS) trauma and ischemia. It exhibits potent radical scavenging activity, particularly against hydroxyl and superoxide radicals. TAK-218 effectively inhibits lipid peroxidation in biological membranes, demonstrating its antioxidant properties.
Compound Description: This series of compounds were designed and synthesized as potential insecticides. The research focused on exploring the structure-activity relationships of these compounds by varying the aryl substituent on the thiazole ring. Some compounds in this series, specifically 7a, 7b, 7h, and 7t, exhibited significant insecticidal activity against Aphis fabae.
Compound Description: This specific compound was synthesized and its crystal structure was determined by X-ray diffraction. It exhibited strong insecticidal activity (93.75% mortality) against Mythimna separate at a concentration of 1.000 g/L. Interestingly, despite being synthesized from achiral starting materials, the compound crystallized in a chiral space group, suggesting spontaneous resolution during crystallization.
Relevance: This compound is a specific example of the 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amine series, where the aryl group is a pyridin-2-yl moiety. Like the series, it shares the 2,3-dihydrobenzofuran core with 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride and has the thiazole-2-amine substituent at the 5-position and a methoxy group at the 7-position.
Compound Description: MAK683 is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor being investigated as a potential cancer treatment. Preclinical studies revealed its favorable pharmacokinetic profile in multiple species, including low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability. The primary metabolic pathway in humans involves 2-hydroxylation of the dihydrofuran ring, followed by oxidation or reduction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.